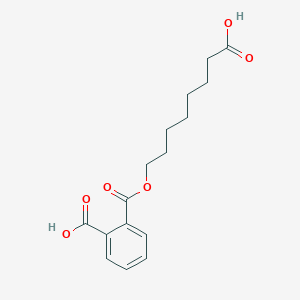
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside is a chemically modified sugar derivative This compound is part of the broader class of thio-sugars, which are sugars where an oxygen atom is replaced by a sulfur atom
Mécanisme D'action
Target of Action
Similar compounds have been used as organic condensation reagents for chemistries such as n- and s- galactosylation reactions .
Mode of Action
It’s known that similar compounds interact with their targets through chemical reactions, often serving as intermediates in the synthesis of more complex molecules .
Biochemical Pathways
Related compounds have been used in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the o-specific polysaccharides .
Result of Action
Similar compounds are known to participate in various chemical reactions, contributing to the synthesis of more complex molecules .
Action Environment
It’s known that similar compounds are sensitive to temperature and should be stored in a freezer (<0°c) for stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride in the presence of a catalyst such as boron trifluoride diethyl etherate (BF3·Et2O) to facilitate the acetylation process . The reaction conditions often require a controlled temperature environment to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent thio-sugar.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the deacetylated thio-sugar.
Applications De Recherche Scientifique
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranose
- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
Uniqueness
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside is unique due to the presence of both acetyl and thio groups, which confer distinct chemical properties. These modifications enhance its stability and reactivity compared to other similar compounds, making it a valuable tool in various research applications .
Propriétés
Numéro CAS |
130796-15-5 |
|---|---|
Formule moléculaire |
C16H22O10S |
Poids moléculaire |
406.406 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)

![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)
